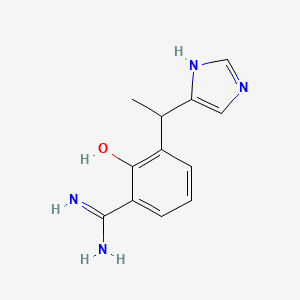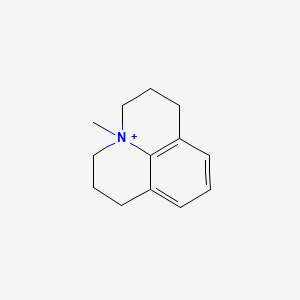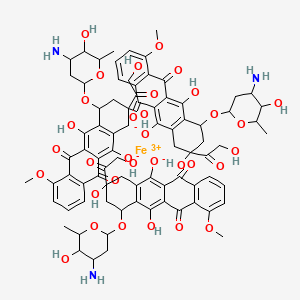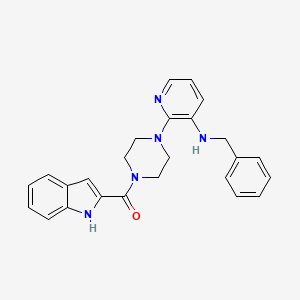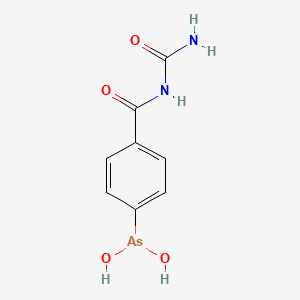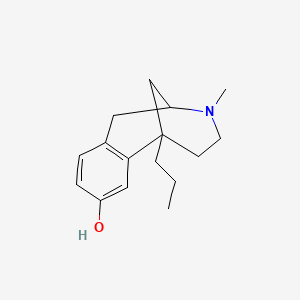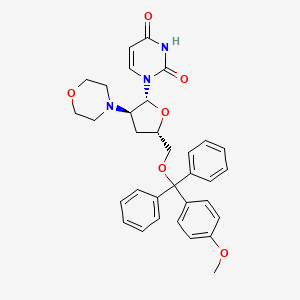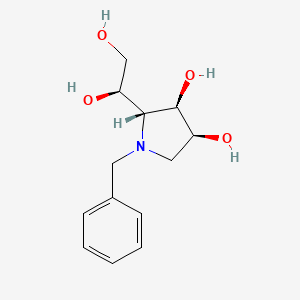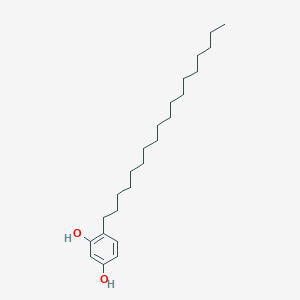
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 1,3-dithiol-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the 2,5-dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
Uniqueness
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
42573-97-7 |
|---|---|
Formule moléculaire |
C11H10O3S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-(2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C11H10O3S2/c1-13-7-3-4-9(14-2)8(5-7)10-6-15-11(12)16-10/h3-6H,1-2H3 |
Clé InChI |
YQJCAFRPRMNQQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CSC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


